

Physicochemical properties of N-(4-Fluorophenyl)succinimide

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Compound of Interest

Compound Name: *N*-(4-Fluorophenyl)succinimide

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An In-depth Technical Guide on **N-(4-Fluorophenyl)succinimide**

Abstract

N-(4-Fluorophenyl)succinimide is a halogenated derivative of N-phenylsuccinimide belonging to the dicarboximide class of compounds. This document provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. Quantitative data are summarized in tables, and key experimental and biological pathways are visualized to facilitate understanding.

Chemical and Physical Properties

N-(4-Fluorophenyl)succinimide, with the IUPAC name 1-(4-fluorophenyl)pyrrolidine-2,5-dione, is a solid compound at room temperature. Its core structure consists of a succinimide ring attached to a 4-fluorophenyl group. The presence of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

Quantitative Physicochemical Data

The key physicochemical properties of **N-(4-Fluorophenyl)succinimide** are summarized in the table below. These values are compiled from various chemical databases and literature sources.

Property	Value	Source
IUPAC Name	1-(4-fluorophenyl)pyrrolidine-2,5-dione	PubChem[1]
CAS Number	60693-37-0	PubChem[1]
Molecular Formula	C ₁₀ H ₈ FNO ₂	PubChem[1]
Molecular Weight	193.17 g/mol	PubChem[1]
Monoisotopic Mass	193.05390666 Da	PubChem[1]
Melting Point	172-173 °C	
XLogP3	0.3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **N-(4-Fluorophenyl)succinimide**.

Spectroscopy	Data
¹ H NMR (300 MHz, DMSO-d ₆)	δ 2.77 (s, 4H, CH ₂ CH ₂), 7.31-7.33 (m, 4H, Ar-H)
¹³ C NMR (75 MHz, DMSO-d ₆)	δ 28.7 (CH ₂), 116.1 (d, J=22.5 Hz, C-3'/C-5'), 128.9 (d, J=8.2 Hz, C-2'/C-6'), 132.0 (s, C-1'), 161.7 (d, J=243.7 Hz, C-4'), 177.3 (2 x C=O)
IR (cm ⁻¹)	1712 (C=O), 1498 (Ar C=C), 1186 (C-N), 815 (C-H bend)

Experimental Protocols

The synthesis of **N-(4-Fluorophenyl)succinimide** typically involves the reaction of succinic anhydride with 4-fluoroaniline, followed by a cyclization step.

Synthesis via Thermal Cyclization

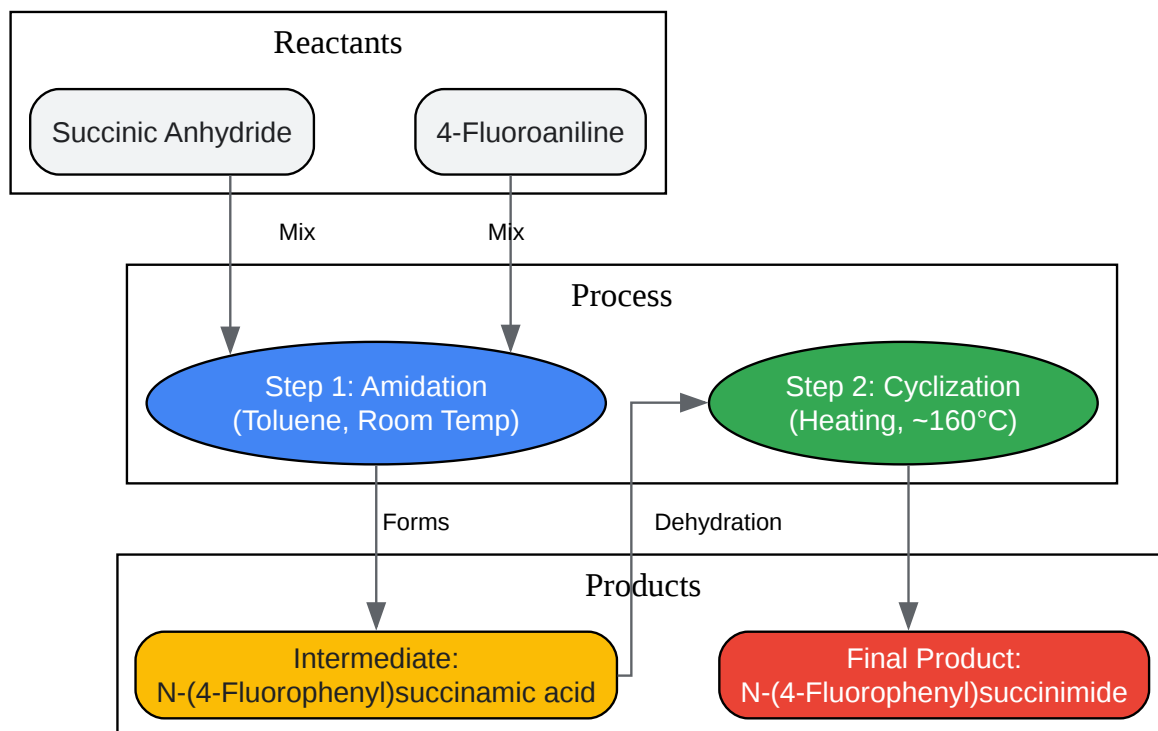
This protocol describes a two-step synthesis involving the formation of an intermediate succinamic acid, followed by thermal cyclization.

Step 1: Formation of N-(4-Fluorophenyl)succinamic acid

- Dissolve succinic anhydride (1.1 eq.) in a suitable solvent such as toluene.
- Add a solution of 4-fluoroaniline (1.0 eq.) in the same solvent dropwise to the succinic anhydride solution with constant stirring at room temperature.
- Continue stirring for 1-2 hours to allow for the completion of the reaction, which forms the N-(4-fluorophenyl)succinamic acid intermediate as a precipitate.
- Filter the solid product under suction and wash thoroughly with water to remove any unreacted starting materials.

Step 2: Cyclization to **N-(4-Fluorophenyl)succinimide**

- Heat the dried N-(4-fluorophenyl)succinamic acid intermediate at a temperature above its melting point (typically 150-180°C) for approximately 2 hours.
- The heating process causes intramolecular cyclization via dehydration.
- Allow the reaction mixture to cool slowly to room temperature, which should result in the crystallization of the final product, **N-(4-Fluorophenyl)succinimide**.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain pure crystals.



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Diagram 1: General synthesis workflow for **N-(4-Fluorophenyl)succinimide**.

Biological Activity and Signaling Pathways

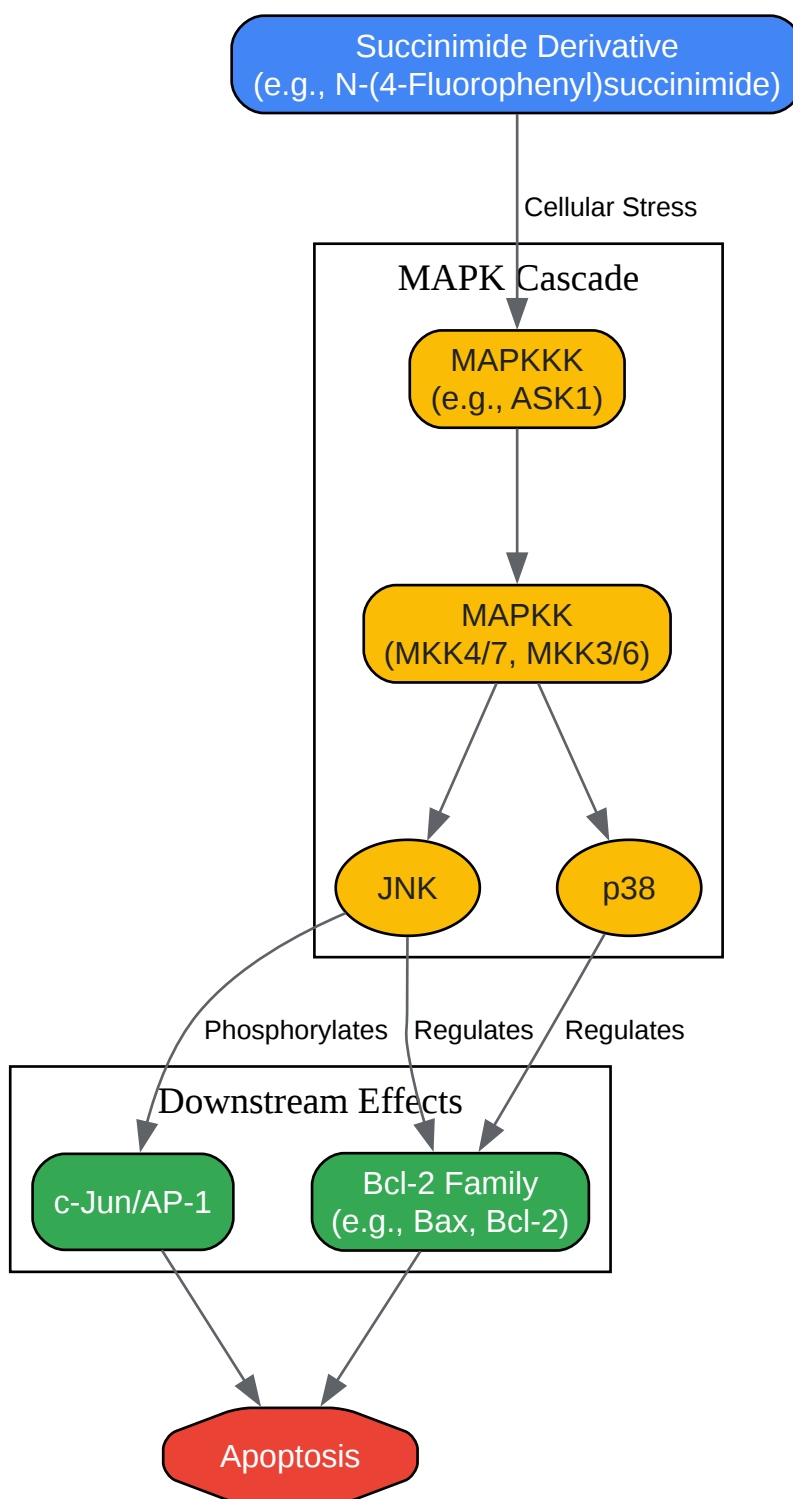
While specific data for **N-(4-Fluorophenyl)succinimide** is limited, the broader class of N-substituted succinimides and dicarboximides has been shown to possess significant biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2]

Anticancer Activity

Several studies have demonstrated that succinimide derivatives can induce apoptosis (programmed cell death) in various cancer cell lines.[3] This pro-apoptotic activity is often linked to the activation of stress-related signaling pathways. Microarray analysis of gene expression in cancer cells treated with dicarboximides has shown an upregulation of genes involved in both receptor-mediated and mitochondrial apoptotic pathways.[3]

MAPK Signaling Pathway

A key mechanism implicated in the anticancer effects of succinimide derivatives is the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[3] Specifically, the stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 kinase, are often activated in response to treatment with these compounds.^[3] Activation of the JNK and p38 pathways can lead to the phosphorylation of various downstream targets, including transcription factors and members of the Bcl-2 family of proteins, ultimately culminating in apoptosis.^{[3][4][5]}



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Diagram 2: Postulated MAPK signaling pathway activated by succinimide derivatives.

Applications and Future Directions

N-(4-Fluorophenyl)succinimide serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives are being explored for various therapeutic applications. The succinimide core is a known pharmacophore, and the fluorophenyl moiety can enhance drug-like properties. Future research may focus on:

- Synthesizing and screening a library of derivatives for enhanced potency and selectivity against specific biological targets.
- Elucidating the precise molecular mechanisms of action, including target identification for its anticancer effects.
- Investigating its potential as a covalent inhibitor or as a building block for developing activity-based probes for enzymes like serine proteases.[6][7][8]

Conclusion

N-(4-Fluorophenyl)succinimide is a compound with well-defined physicochemical properties and accessible synthetic routes. Based on the activities of related compounds, it holds potential as a lead structure for the development of new therapeutic agents, particularly in oncology. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

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